1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMMHNMODPKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities. They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Mode of Action
It is known that pyrazoline derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with amino acids in the active site of the target enzyme.
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase. These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses. Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism. These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling. Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively. These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods. The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and chromatin. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic targets.
Biological Activity
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Synthesis
The compound can be synthesized through various methods involving tetrahydropyran derivatives and pyrazole intermediates. A notable synthesis method involves reacting tetrahydropyranone with diethyl oxalate in the presence of lithium bis(trimethylsilyl)amide to yield a high-purity final product with a total yield of approximately 65% .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. In comparative studies, some derivatives demonstrated up to 85% inhibition of TNF-α compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro tests against various bacterial strains such as E. coli and Staphylococcus aureus indicated that certain pyrazole compounds possess significant antibacterial activity. For instance, compounds derived from similar structures have shown effective inhibition against multidrug-resistant strains at concentrations around 40 µg/mL .
Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating its effectiveness against various cancer cell lines. For instance:
- In a study assessing its effects on HeLa and MCF-7 cell lines, the compound exhibited IC50 values of approximately 7.01 µM and 14.31 µM respectively .
- Additionally, it was shown to inhibit topoisomerase-IIa with an efficacy of 70.82% at a concentration of 100 µM .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological profiles. For example:
- The introduction of various aryl groups has been associated with enhanced anti-inflammatory and anticancer activities.
- The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased potency against specific biological targets .
Case Studies
- Anti-inflammatory Efficacy : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. Compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug.
- Anticancer Screening : In a recent study involving several cell lines (MCF-7, HGC-27), compounds based on the tetrahydropyrano-pyrazole structure were screened for cytotoxicity using the MTT assay. Significant cytotoxic effects were noted with some derivatives achieving IC50 values below 10 µM .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents at positions 1 and 3 of the pyrano[4,3-c]pyrazole core:
| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-Ethyl-3-(pyrazin-2-yl)-... | Pyrazine | C₁₃H₁₇N₃O | 235.33 | Potential anticancer activity |
| 1-Ethyl-3-(thiophen-2-yl)-... | Thiophene | C₁₂H₁₄N₂OS | 234.32 | Enhanced lipophilicity |
| 1-Ethyl-3-(pyridin-4-yl)-... | Pyridine | C₁₄H₁₇N₃O | 243.31 | Improved solubility in polar solvents |
| Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | Carboxylate | C₉H₁₂N₂O₃ | 196.20 | Intermediate for further functionalization |
| 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Trifluoromethyl | C₉H₁₀F₃N₂O | 216.19 | Increased metabolic stability |
Key Observations :
Physicochemical Properties
- Solubility : The pyridine-substituted analog demonstrates higher aqueous solubility compared to the pyrazine derivative, attributed to the pyridine’s basic nitrogen .
- Thermal stability : Trifluoromethyl-substituted compounds exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds .
Preparation Methods
Step 1: Condensation Reaction
- Reagents: Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide (LiHMDS)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Under argon atmosphere, the reaction mixture is cooled to -70 to -80 °C. A solution of tetrahydropyranone and diethyl oxalate in THF is added dropwise to the LiHMDS solution.
- Reaction Time: 30 minutes to 2 hours
- Workup: The reaction is quenched by slow addition of water at -5 to 10 °C, pH adjusted to 2-3 with concentrated HCl, extracted with ethyl acetate, washed with saturated saline, and concentrated to yield the intermediate as a reddish-brown liquid.
Step 2: Cyclization with Hydrazine Hydrate
- Reagents: Crude intermediate from Step 1, hydrazine hydrate
- Solvent: Glacial acetic acid
- Conditions: The intermediate is dissolved in glacial acetic acid at 20-30 °C, hydrazine hydrate is added dropwise, and the mixture is stirred overnight.
- Workup: After completion, water and ethyl acetate are added, pH adjusted to 8-9 with solid sodium carbonate, layers separated, organic extracts washed with brine, concentrated, and precipitated with petroleum ether to yield crude ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate as a white solid.
Step 3: Hydrolysis to Carboxylic Acid
- Reagents: Crude ester from Step 2, aqueous lithium hydroxide
- Solvent: Ethanol
- Conditions: Dissolve crude ester in ethanol at 10-20 °C, add aqueous lithium hydroxide slowly, then heat to 40-60 °C for 2-3 hours until reaction completion.
- Workup: Concentrate the reaction mixture, acidify to pH 1-2 with dilute HCl at 10-20 °C, precipitate the acid, stir, filter, wash with water, and dry to obtain pure 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid as a white powder.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Temperature (°C) | Reaction Time | pH Adjustment | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate + LiHMDS | -70 to -80 | 30-120 min | 2-3 (HCl) | Intermediate isolated | Argon atmosphere, THF solvent |
| 2 | Intermediate + Hydrazine hydrate in Acetic acid | 20-30 | Overnight | 8-9 (Na2CO3) | Crude ester isolated | Simple extraction and precipitation |
| 3 | Ester + LiOH in Ethanol | 10-20 (add), 40-60 (react) | 2-3 h | 1-2 (HCl) | Final product isolated | Hydrolysis and acid precipitation |
- Overall Yield: Approximately 65% for the three-step sequence.
- Purity: Final product purity reaches 99% after simple purification by petroleum ether pulping.
- Advantages: No need for complicated chromatographic purification; mild reaction conditions; scalable; safer reagents compared to ethyl diazoacetate routes.
Comparative Analysis of Preparation Methods
| Feature | Ethyl Diazoacetate Route | Diethyl Oxalate + LiHMDS Route (Preferred) |
|---|---|---|
| Raw Materials | Ethyl diazoacetate (explosive) | Diethyl oxalate, tetrahydropyranone (stable) |
| Safety | High risk due to explosive nature | Safer, mild conditions |
| Yield | 50-80% (lab scale), poor scale-up | ~65% total yield, good reproducibility |
| Reaction Conditions | Harsh, risk of material degradation | Mild (-70 to 60 °C), argon atmosphere |
| Purification | Complex chromatography required | Simple extraction and precipitation |
| Industrial Scalability | Poor due to safety and reproducibility | Good, suitable for process amplification |
Research Findings and Industrial Relevance
- The LiHMDS-mediated condensation with diethyl oxalate offers a significant improvement over previous methods by providing higher yields and safer reaction conditions.
- The method avoids the use of hazardous ethyl diazoacetate, which is prone to explosive decomposition and poor scale-up reproducibility.
- The three-step synthesis is amenable to scale-up, with straightforward purification steps that eliminate the need for labor-intensive chromatographic separations.
- The final product is obtained in high purity suitable for pharmaceutical intermediate applications.
- This synthetic route has been patented and validated, demonstrating its industrial applicability and efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
